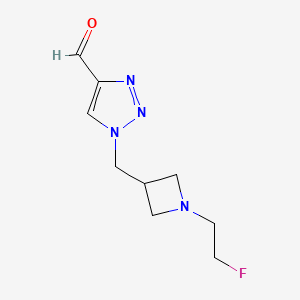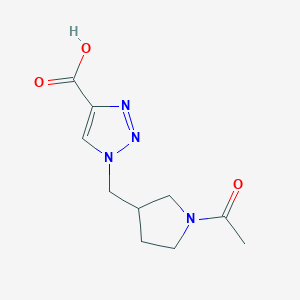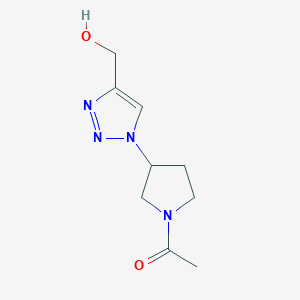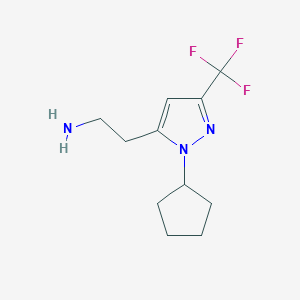
2-(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine
Übersicht
Beschreibung
2-(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine (2-CPT-PEA) is a novel compound that has recently been identified as a potential therapeutic agent for a variety of conditions. It has been studied for its potential to act as an anti-inflammatory, anti-oxidant, and anti-cancer agent, as well as its ability to modulate neurotransmitter release and activity. 2-CPT-PEA is a synthetic derivative of pyrazole, an aromatic ring-containing compound. It is also a member of the family of compounds known as pyrazolines, which possess a variety of biological activities.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
A study by Prasad (2021) designed and synthesized a series of novel derivatives similar in structure, showing significant antibacterial activity. These compounds were characterized by analytical and spectral techniques and evaluated for their effectiveness against bacteria (Prasad, 2021).
Catalysts for Polymerization
Matiwane et al. (2020) investigated complexes involving pyrazolyl compounds, including structures analogous to the one , as catalysts for the copolymerization of CO2 and cyclohexene oxide. These complexes demonstrated significant activity under solvent-free conditions, offering a pathway to environmentally friendly polymer production (Matiwane, Obuah, & Darkwa, 2020).
Oligomerization and Polymerization Catalysts
Obuah et al. (2014) explored the use of pyrazolylamine ligands for the oligomerization and polymerization of ethylene, indicating potential industrial applications in producing high-molecular-weight linear high-density polyethylene under specific conditions (Obuah, Omondi, Nozaki, & Darkwa, 2014).
Anticancer Agents
Alam et al. (2018) synthesized and evaluated novel pyrazolyl pyrazoline and aminopyrimidine derivatives, showing considerable cytotoxicity against a range of human cancer cell lines. These findings highlight the potential of compounds with similar structures in developing new anticancer therapies (Alam, Alam, Panda, & Rahisuddin, 2018).
Antimycobacterial Agents
Emmadi et al. (2015) developed a series of 3-trifluoromethyl pyrazolo-1,2,3-triazole hybrids, demonstrating significant in vitro antimycobacterial activity. This research underscores the potential for creating effective treatments against mycobacterial infections using structurally related compounds (Emmadi, Bingi, Kotapalli, Ummanni, Nanubolu, & Atmakur, 2015).
Eigenschaften
IUPAC Name |
2-[2-cyclopentyl-5-(trifluoromethyl)pyrazol-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N3/c12-11(13,14)10-7-9(5-6-15)17(16-10)8-3-1-2-4-8/h7-8H,1-6,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOJEIKKHUYYEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)C(F)(F)F)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



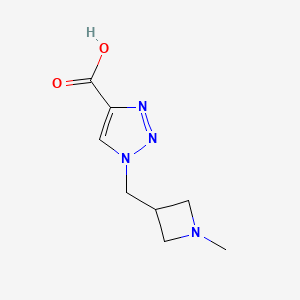
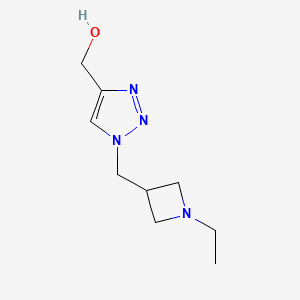
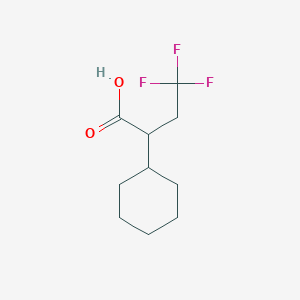


![5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1479441.png)
![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol](/img/structure/B1479442.png)
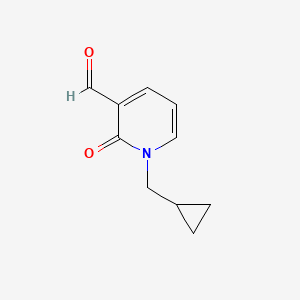

![N-methyl-1-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanamine hydrochloride](/img/structure/B1479447.png)
